Isodecyl methacrylate
Description
Contextualization within Methacrylate (B99206) Ester Chemistry
Methacrylate esters are a class of vinyl polymers derived from acrylic or methacrylic acid. nih.gov The fundamental structure consists of a vinyl group and a carboxyl group, which allows for a wide range of derivatization reactions. nih.gov The chemical nature of the substituent group in the side chain is a key determinant of the physicochemical properties of the resulting polymer. nih.gov
In the case of isodecyl methacrylate, the "isodecyl" portion refers to a branched-chain isomer of decyl alcohol. This branched, relatively long alkyl chain is a defining feature that influences the properties of polymers incorporating this monomer. Compared to shorter-chain methacrylates like methyl methacrylate, the bulky isodecyl group introduces greater hydrophobicity and flexibility. miwonsc.com This positions IDMA as a valuable monomer for tailoring polymer properties such as adhesion, water resistance, and glass transition temperature. miwonsc.comparchem.com
Research Significance in Polymer Science and Engineering
The scientific interest in this compound stems from the versatile properties it imparts to copolymers. Its incorporation into polymer chains can significantly modify the characteristics of the final material. For instance, IDMA is utilized to enhance the flexibility and adhesion of polymers. miwonsc.com Its hydrophobic nature makes it a suitable component for applications requiring water repellency, such as in coatings and sealants. nih.govparchem.com
In the field of polymer engineering, research has explored the use of this compound in various applications:
Coatings and Adhesives: IDMA is a component in the formulation of paints, resins, adhesives, and sealants. ontosight.aiparchem.com Copolymers containing IDMA can be tailored to improve weather resistance and mechanical strength. ontosight.ai
Drag Reduction: High molecular weight polymers containing this compound have been studied for their potential as drag-reducing additives in crude oil and petroleum distillates, which is relevant for pipeline transportation. onepetro.org
Composite Materials: this compound is used in the synthesis of copolymers for composite materials, contributing to their durability and versatility. ontosight.ai In one study, a copolymer of this compound and benzyl (B1604629) methacrylate was used to create a high-density electrical insulating composite with tungsten. matec-conferences.org
Hydrophilic Additives: In a more counterintuitive application, this compound has been copolymerized with hydrophilic monomers like methacrylic acid to create additives for easy-to-clean coatings. researchgate.net
The polymerization of this compound can be initiated through various methods, including radiation initiation and emulsion polymerization, allowing for the synthesis of high molecular weight polymers and copolymers with specific properties. matec-conferences.orgresearchgate.net
Scope and Objectives of the Comprehensive Research Outline
A comprehensive research outline for this compound would encompass a thorough investigation of its synthesis, polymerization, and the characterization of the resulting polymers. The primary objectives of such research would be to:
Investigate various methods for the synthesis and purification of this compound.
Explore different polymerization techniques, such as free-radical polymerization, emulsion polymerization, and radiation-initiated polymerization, to produce homopolymers and copolymers of IDMA. matec-conferences.orgresearchgate.net
Systematically study the copolymerization of this compound with other monomers to understand how the incorporation of IDMA affects the final properties of the copolymer.
Characterize the physical and chemical properties of poly(this compound) and its copolymers, including molecular weight, thermal stability, and mechanical properties. ontosight.ai
Evaluate the performance of IDMA-based polymers in specific applications, such as coatings, adhesives, and specialty composites. ontosight.aimatec-conferences.org
A key area of investigation would be the structure-property relationships of polymers containing this compound, linking the molecular architecture to macroscopic performance.
Data on this compound
To provide a clearer understanding of this compound, the following tables summarize some of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H26O2 nih.gov |
| Molecular Weight | 226.35 g/mol nih.gov |
| Appearance | Clear liquid nih.gov |
| Boiling Point | 126 °C at 10 mmHg scientificlabs.ie |
| Density | 0.878 g/mL at 25 °C scientificlabs.ie |
| Refractive Index | n20/D 1.443 scientificlabs.ie |
| Solubility in Water | Insoluble noaa.gov |
| Glass Transition Temperature (Tg) | -41 °C miwonsc.com |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 29964-84-9 ontosight.ai |
| IUPAC Name | 8-methylnonyl 2-methylprop-2-enoate nih.gov |
| Synonyms | Isodecyl 2-methyl-2-propenoate, Methacrylic acid, isodecyl ester ontosight.ai |
List of Chemical Compounds
this compound
Methacrylic acid
Isodecyl alcohol
Methyl methacrylate
Benzyl methacrylate
β-myrcene
Isobutyl methacrylate
Cyclohexyl methacrylate
Ammonium (B1175870) persulfate
Sodium dodecyl sulfate (B86663)
Sodium bicarbonate
Glycidyl methacrylate
Octadecyl acrylate (B77674)
Ethylene (B1197577) glycol dimethacrylate
Tungsten
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |
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InChI Key |
COCLLEMEIJQBAG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(=C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | ISODECYL METHACRYLATE | |
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DSSTOX Substance ID |
DTXSID60881155 | |
| Record name | 8-Methylnonyl methacrylate | |
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Molecular Weight |
226.35 g/mol | |
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Physical Description |
Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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Boiling Point |
259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |
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Flash Point |
249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |
| Record name | ISODECYL METHACRYLATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
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Density |
0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |
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Vapor Pressure |
0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |
| Record name | Isodecyl methacrylate | |
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CAS No. |
29964-84-9, 142600-07-5 | |
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| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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Synthetic Methodologies and Precursor Development for Isodecyl Methacrylate
Conventional Esterification and Transesterification Routes
The industrial production of isodecyl methacrylate (B99206) has traditionally relied on well-established esterification and transesterification reactions. These methods are valued for their high conversion rates and adaptability to large-scale manufacturing.
Acid-Catalyzed Esterification
Direct esterification represents a primary route for the synthesis of isodecyl methacrylate. This process involves the reaction of methacrylic acid with isodecanol (B128192) in the presence of an acid catalyst. nih.gov Commonly employed catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is reversible and driven to completion by the continuous removal of water, a byproduct of the reaction, typically through azeotropic distillation.
To prevent the premature polymerization of the monomer product, polymerization inhibitors are crucial components of the reaction mixture. Phenolic compounds such as hydroquinone (B1673460) are often utilized for this purpose. The efficiency of this method is dependent on several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants.
Table 1: Key Parameters in Acid-Catalyzed Esterification of this compound
| Parameter | Typical Conditions | Purpose |
| Reactants | Methacrylic Acid, Isodecanol | Formation of the ester bond |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To accelerate the rate of reaction |
| Temperature | 90-120 °C | To provide sufficient energy for the reaction |
| Inhibitor | Hydroquinone, MEHQ | To prevent unwanted polymerization |
| Byproduct Removal | Azeotropic distillation with a solvent (e.g., toluene) | To shift the equilibrium towards product formation |
Transesterification Processes
An alternative conventional method for producing this compound is through transesterification. This process involves the reaction of an alkyl methacrylate, typically methyl methacrylate, with isodecanol. nih.gov The reaction is facilitated by a catalyst and results in the formation of this compound and a lower boiling point alcohol, such as methanol, which is removed to drive the reaction forward.
A variety of catalysts can be employed in transesterification, including acids, bases, and organometallic compounds. For instance, a process utilizing a lithium catalyst has been developed for the efficient transesterification of methyl methacrylate with heavier alcohols like isodecanol. google.com This particular method involves the incremental addition of the lithium catalyst to the reaction medium. google.com The selection of the catalyst is critical as it influences the reaction rate and selectivity. As with direct esterification, polymerization inhibitors are essential to ensure the stability of the final product.
Advanced and Sustainable Synthesis Approaches
In response to the growing demand for environmentally friendly chemical processes, research has focused on developing more sustainable methods for synthesizing this compound. These approaches often involve the use of renewable feedstocks and biocatalysts.
Biomass-Derived Monomer Pathways
A significant advancement in the sustainable production of this compound lies in the utilization of biomass-derived precursors. While methacrylic acid can be produced from renewable resources, a key focus has been on the production of bio-based isodecanol. Traditionally, isodecanol is derived from petrochemical sources through the hydroformylation of olefins. nih.gov However, there is a growing interest and research focus on producing isodecanol from renewable feedstocks, which aligns with the chemical industry's shift towards bio-based materials. The development of cost-effective and scalable processes for producing isodecanol from biomass could significantly enhance the sustainability profile of this compound.
Once bio-based isodecanol is obtained, it can be utilized in the conventional esterification or transesterification processes to yield a more sustainable this compound. Furthermore, enzymatic catalysis presents a green alternative to traditional chemical catalysts for these reactions. Lipases, for instance, have been successfully employed in the synthesis of various methacrylate esters. researchgate.net These biocatalysts operate under milder reaction conditions, reducing energy consumption and the formation of byproducts. The lipase-catalyzed transesterification of methyl methacrylate with isodecanol would proceed in a solventless system or in a green solvent, further enhancing the environmental credentials of the process.
Table 2: Comparison of Conventional vs. Biomass-Derived Pathways
| Feature | Conventional Synthesis | Biomass-Derived Synthesis |
| Isodecanol Source | Petrochemical feedstocks | Renewable biomass |
| Methacrylic Acid Source | Typically petrochemical | Can be bio-based |
| Catalysis | Strong acids, organometallics | Enzymes (e.g., lipases), solid acid catalysts |
| Reaction Conditions | High temperatures | Milder temperatures |
| Environmental Impact | Higher carbon footprint, potential for hazardous waste | Lower carbon footprint, reduced waste |
Alternative Synthetic Routes
Research into alternative synthetic routes for this compound aims to improve efficiency and reduce environmental impact. One area of exploration is the use of heterogeneous catalysts. Solid acid catalysts, for example, can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid in esterification reactions. These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and minimizing waste.
Another innovative approach involves catalyst-free synthesis methods. For instance, a highly selective, catalyst-free synthesis of methyl methacrylate has been reported at room temperature through a reversible CO2 capture approach involving an organic superbase. rsc.org While this has not been specifically demonstrated for this compound, the underlying principles could potentially be adapted for its synthesis, offering a pathway that avoids the use of any catalyst.
Furthermore, while radiation-initiated polymerization is a technique for creating polymers from monomers, it is distinct from the synthesis of the this compound monomer itself. matec-conferences.org The development of novel synthetic methods continues to be an active area of research, driven by the dual goals of process optimization and enhanced sustainability.
Polymerization Kinetics and Mechanistic Studies of Isodecyl Methacrylate
Fundamental Polymerization Pathways and Energetics
The initiation of isodecyl methacrylate (B99206) polymerization can be achieved through various methods that generate free radicals. These radicals then react with the monomer to start the polymer chain growth.
Photolytic Initiation: Polymerization can also be induced by light, a process known as photopolymerization. nih.gov This technique often employs a photoinitiator that absorbs light (typically in the UV or visible region) and subsequently generates radicals. The exothermicity of the photopolymerization process can also contribute to the decomposition of a thermal initiator present in the system, leading to enhanced polymerization rates. mdpi.com The rate of photopolymerization can be controlled by adjusting the light intensity and the concentration of the photoinitiator. imaging.org
Radiation-Induced Initiation: High-energy radiation, such as electron beams, can be used to initiate the polymerization of isodecyl methacrylate. matec-conferences.orgmatec-conferences.org In a study on the copolymerization of this compound and benzyl (B1604629) methacrylate, initiation was achieved by treating the monomers with a beam of accelerated electrons. matec-conferences.orgmatec-conferences.org This method allows for polymerization to be carried out at various temperatures following the initial radiation treatment. matec-conferences.org
| Initiation Method | Initiator/Source | Mechanism |
| Thermal | Peroxides (e.g., Benzoyl Peroxide), Azo compounds (e.g., AIBN) nih.gov | Homolytic cleavage of the initiator upon heating to generate free radicals. |
| Photolytic | Photoinitiators nih.gov | Absorption of light leading to the generation of free radicals. nih.gov |
| Radiation-Induced | Electron Beam matec-conferences.orgmatec-conferences.org | High-energy radiation creates radical species from the monomer. matec-conferences.orgmatec-conferences.org |
Chain Propagation: Once initiated, the polymer chain grows by the sequential addition of monomer units to the radical at the end of the growing chain. The rate of propagation is characterized by the propagation rate coefficient, kp. For methacrylates, kp values are generally in the range of several hundred to 103 L·mol-1·s-1. cmu.edu The propagation rate is dependent on the monomer concentration and the concentration of growing radical chains.
Chain Termination: The growth of a polymer chain is terminated by reactions that consume the radical active center. The two primary mechanisms for termination in radical polymerization are combination (or coupling) and disproportionation. The termination rate is described by the termination rate coefficient, kt. The termination process for long-chain methacrylates can be complex and is often diffusion-controlled from early stages of the polymerization. kpi.ua Studies on alkyl methacrylates have shown a chain-length dependence of kt, where the rate coefficient decreases as the polymer chain length increases. acs.org For methacrylates at low monomer conversions, the exponent describing this dependence is close to the theoretically predicted value of 0.16. acs.org
| Kinetic Parameter | Description | Typical Values/Trends for Methacrylates |
| Propagation Rate Coefficient (kp) | Rate of addition of monomer to the growing polymer chain. | 102 - 103 L·mol-1·s-1 cmu.edu |
| Termination Rate Coefficient (kt) | Rate of termination of growing polymer chains. | Chain-length dependent; decreases with increasing chain length. acs.org |
Besides the primary reactions of initiation, propagation, and termination, secondary reactions can occur during the polymerization of this compound, influencing the final polymer structure and properties.
Controlled/Living Polymerization Techniques
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures.
ATRP is a versatile controlled radical polymerization method that has been successfully applied to a wide range of monomers, including methacrylates. cmu.eduacs.org The mechanism involves a reversible redox process catalyzed by a transition metal complex, typically copper-based, which establishes a dynamic equilibrium between a small amount of active, propagating radicals and a majority of dormant species (alkyl halides). cmu.edu This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing irreversible termination reactions.
While specific studies on the ATRP of this compound are not prevalent in the cited literature, the successful ATRP of other long-chain alkyl methacrylates suggests its applicability. For example, ATRP has been used to polymerize various methacrylates, yielding well-defined polymers with narrow molecular weight distributions (Mw/Mn = 1.1–1.4). acs.org The general conditions for ATRP of methacrylates often involve a copper(I) halide catalyst with a nitrogen-based ligand, an alkyl halide initiator, and reaction temperatures typically between 50 and 100 °C. cmu.eduresearchgate.net
RAFT polymerization is another powerful controlled radical polymerization technique known for its compatibility with a wide variety of monomers, including methacrylates, under diverse reaction conditions. mdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly deactivates the growing polymer chains through a degenerative chain transfer process, allowing for the controlled growth of polymer chains.
The versatility of RAFT makes it a suitable method for the polymerization of this compound. Studies on the RAFT polymerization of other methacrylates, such as methyl methacrylate, have demonstrated the ability to produce polymers with narrow polydispersity indices (PDI ≤ 1.5) and predictable molecular weights. nih.gov Furthermore, RAFT dispersion polymerization of methyl methacrylate in non-polar media has been successfully carried out using a poly(lauryl methacrylate) precursor as a steric stabilizer, indicating the feasibility of using long-chain methacrylates in RAFT processes. acs.org The choice of RAFT agent is crucial for achieving good control over the polymerization of methacrylates, with dithioesters and trithiocarbonates being commonly used. mdpi.com
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predictable molecular weights, and low dispersity. sigmaaldrich.com The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. sigmaaldrich.com This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species. icp.ac.ru The C–ON bond in the dormant macroalkoxyamine can undergo reversible thermal homolysis, releasing the active polymer chain and the mediating nitroxide radical, which allows for controlled chain growth. icp.ac.ru
NMP is valued for being a metal-free technique, and its "living" character allows for the creation of complex polymer structures like block copolymers. sigmaaldrich.com The process can be initiated through two primary pathways:
Bimolecular Process: This involves a conventional radical initiator (like benzoyl peroxide) and a separate stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The initiator generates propagating chains, which are then reversibly trapped by the nitroxide.
Unimolecular Process: This approach utilizes an alkoxyamine initiator that contains both the initiating radical source and the mediating nitroxide within a single molecule. Upon heating, this molecule decomposes to generate the initiating radical and the mediating nitroxide in the correct stoichiometry. sigmaaldrich.com
While NMP is effective for a range of monomers, its application to methacrylic esters, including this compound, has historically presented significant challenges. nih.gov Achieving good control over the polymerization of methacrylates via NMP requires careful selection of nitroxide structures and reaction conditions to ensure efficient reversible deactivation and minimize side reactions. nih.govresearchgate.net
Oxygen-Enhanced Controlled Radical Polymerization Methodologies
Traditionally, radical polymerizations, including controlled radical polymerization (CRP) techniques, are performed in oxygen-free environments because oxygen is a potent inhibitor that reacts with propagating radicals. cmu.eduwestlake.edu.cn However, recent methodologies have been developed that tolerate or even utilize oxygen to initiate and regulate the polymerization process. cmu.edunih.gov
Another innovative technique is the use of organoboranes, such as triethylborane, which react with ambient oxygen to generate ethyl radicals. nih.gov These radicals can then initiate a controlled polymerization in the presence of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This method allows for rapid and controlled polymerization at ambient temperature and atmosphere, eliminating the need for deoxygenation procedures. nih.gov Such oxygen-tolerant systems have been successfully applied to a range of hydrophobic acrylic and methacrylic monomers. rsc.org
Polymerization Process Optimization and Control Strategies
Role and Impact of Inhibitors on Polymerization Stability and Rate
Inhibitors are crucial for preventing the premature and spontaneous polymerization of methacrylate monomers like this compound during storage, transportation, and processing. nih.govlongchangchemical.comnih.gov Polymerization can be initiated by heat, light, or contaminants such as peroxides and heavy metal ions. nih.gov Inhibitors function by reacting with and deactivating the initial free radicals, thereby introducing an induction period during which polymerization is suppressed. longchangchemical.comnih.gov
Commonly used inhibitors for methacrylates fall into several chemical classes:
Phenolic Compounds: Hydroquinone (B1673460) (HQ), the methyl ether of hydroquinone (MeHQ), and butylated hydroxytoluene (BHT) are widely used. They function by scavenging radicals. nih.govgoogle.com
Quinones: Benzoquinone (Bq) is an effective inhibitor for some monomers, though for methacrylates, it may act more as a retarder, slowing the reaction rate rather than stopping it completely. longchangchemical.comnih.gov
Other Compounds: Certain transition metal salts, nitrogen compounds, and sulfur compounds can also act as inhibitors. nih.govlongchangchemical.com
The choice and concentration of the inhibitor directly impact the stability of the monomer and the kinetics of subsequent polymerization. For polymerization to proceed, these inhibitors must typically be removed, often by distillation or washing with an alkaline solution. longchangchemical.com The presence of atmospheric oxygen is also necessary for the stability of many methacrylate monomers, as it can participate in the inhibition mechanism. nih.gov
| Inhibitor Class | Examples | Mechanism of Action | Impact on Methacrylates |
| Phenolic Compounds | Hydroquinone (HQ), MeHQ, BHT, Vitamin E | Scavenge and deactivate free radicals. | Provide stability during storage; must be removed before polymerization. nih.govgoogle.com |
| Quinones | Benzoquinone (Bq) | React with initiator and/or propagating radicals. | Can act as a retarder, slowing the polymerization rate. longchangchemical.comnih.gov |
| Metal Salts | Cuprous chloride, Ferric chloride | Terminate active chains via electron transfer. | Can provide polymerization blocking effects. longchangchemical.com |
Optimization of Reaction Conditions (Temperature, pH)
Reaction temperature is a critical parameter in the polymerization of this compound, significantly influencing the reaction rate, copolymer composition, and final polymer properties. Studies on the radiation-initiated copolymerization of this compound and benzyl methacrylate have shown a distinct temperature dependence. matec-conferences.org At temperatures between 70°C and 90°C, the ratio of monomer units incorporated into the copolymer changes linearly. matec-conferences.org However, at higher temperatures (110°C - 120°C), the incorporation of this compound units increases sharply, which may be related to changes in the monomer's geometry at elevated temperatures. matec-conferences.org For this specific system, an optimum temperature of 70°C was identified for producing a homogeneous copolymer. matec-conferences.org
In general, for free-radical polymerization, increasing the temperature increases the rate of initiator decomposition and propagation, leading to a higher polymerization rate. westlake.edu.cnump.edu.my However, it can also increase the rate of termination reactions, which can lead to a decrease in the final molecular weight. ump.edu.my In emulsion polymerization of methacrylates, reaction temperatures are typically in the range of 60-90°C for thermal initiators, while redox initiator systems can allow for much lower temperatures (e.g., 25°C). researchgate.net
Control over Molecular Weight and Dispersity
Achieving precise control over the molecular weight (MW) and dispersity (Đ = Mw/Mn) is a primary goal of modern polymer synthesis, as these parameters dictate the material's final properties. nsf.gov For this compound, this control is typically achieved through controlled radical polymerization (CRP) techniques. sigmaaldrich.com
Methods for controlling molecular weight and dispersity include:
Controlled Radical Polymerization (CRP): Techniques like NMP, ATRP, and RAFT establish a "living" polymerization character, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low Đ, typically < 1.5). sigmaaldrich.comcmu.edu The molecular weight is controlled by the ratio of monomer consumed to the concentration of the initiator or chain transfer agent. nsf.gov
Chain Transfer Agents (CTAs): In RAFT polymerization, the choice and concentration of the CTA are primary factors in controlling MW and Đ. Metered addition of CTAs during the reaction can be used to intentionally broaden the dispersity or create specific molecular weight distributions. nsf.govrsc.org
Reaction Conditions: In conventional free-radical polymerization, molecular weight can be influenced by adjusting the initiator concentration and reaction temperature. youtube.com Higher initiator concentrations or higher temperatures generally lead to lower molecular weight polymers due to increased rates of initiation and termination. ump.edu.my
In a study involving the radiation-initiated copolymerization of this compound, a high molecular weight polymer (Mw ≈ 1,750,000 g/mol ) with a relatively high polydispersity (Đ ≈ 2.89) was obtained, which is characteristic of conventional (uncontrolled) radical polymerization. matec-conferences.org In contrast, CRP methods aim for much lower dispersity values, often approaching Đ = 1.1. sigmaaldrich.comnih.gov
| Parameter | Method of Control | Effect on Polymerization |
| Molecular Weight (MW) | Adjusting [Monomer]/[Initiator] or [Monomer]/[CTA] ratio in CRP. nsf.gov | Higher ratio leads to higher molecular weight. |
| Varying initiator concentration in conventional polymerization. ump.edu.my | Higher initiator concentration leads to lower molecular weight. | |
| Adding monofunctional monomers in polycondensation. youtube.com | Acts as a chain stopper, limiting molecular weight. | |
| Dispersity (Đ) | Utilizing CRP techniques (NMP, ATRP, RAFT). sigmaaldrich.com | Enables synthesis of polymers with narrow MWD (Đ < 1.5). |
| Metered addition of CTA or initiator. nsf.gov | Can be used to precisely tune or broaden the dispersity. | |
| Blending polymers of different dispersities. nih.gov | Allows for the creation of materials with intermediate and precisely targeted Đ values. |
Copolymerization Research of Isodecyl Methacrylate Systems
Copolymer Synthesis Methodologies
The synthesis of isodecyl methacrylate (B99206) copolymers has been explored through various radical polymerization techniques, each offering distinct advantages in controlling particle size, molecular weight, and reaction kinetics.
Emulsion Copolymerization
Emulsion copolymerization is a prominent method for producing isodecyl methacrylate copolymers in the form of a latex or emulsion. This technique is valued for being environmentally benign. impactfactor.org In a typical system, IDMA is copolymerized with a comonomer, such as the bio-based monomer β-myrcene, in an aqueous medium. impactfactor.orgresearchgate.net
The process involves dispersing the monomers in water with the aid of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which forms micelles where polymerization occurs. researchgate.net A water-soluble initiator, like ammonium (B1175870) persulfate, is used to start the radical polymerization, and a pH regulator, such as sodium bicarbonate, maintains stable reaction conditions. impactfactor.orgresearchgate.net The reaction is typically conducted under an inert nitrogen atmosphere at a controlled temperature, for instance, 60°C for approximately 20 hours, to achieve optimal conversion. impactfactor.orgresearchgate.net This methodology successfully yields copolymers like poly(myrcene-co-isodecyl methacrylate). impactfactor.org
Recipe for Emulsion Copolymerization of this compound and β-Myrcene
| Material | Amount (g) | Role |
|---|---|---|
| This compound | 0.8300 | Monomer |
| β-Myrcene | 0.8300 | Comonomer |
| Sodium Dodecyl Sulfate (SDS) | 0.0420 | Surfactant (Emulsifier) |
| Sodium Bicarbonate | 0.0250 | pH Regulator |
| Ammonium Persulfate | 0.0060 | Initiator |
| Deionized Water | - | Solvent |
Data sourced from a study on sustainable copolymers. impactfactor.org
Suspension Copolymerization
Suspension copolymerization is another key technique used for synthesizing IDMA-based copolymers, particularly for applications requiring additives for coatings. This method is suitable for copolymerizing a hydrophobic monomer like IDMA with a hydrophilic monomer, such as methacrylic acid (MAA). researchgate.net In this process, the monomers are suspended as droplets in a continuous phase, typically water, with the help of a stabilizer. Polymerization occurs within these individual monomer droplets, resulting in the formation of polymer beads. This technique was successfully used to synthesize poly(methacrylic acid-co-isodecyl methacrylate) or p(MAA-co-IDMA), which can be incorporated into coatings to enhance properties like cleanability. researchgate.net
Radiation-Initiated Copolymerization
Radiation-initiated copolymerization offers a method for producing high molecular weight polymers without the need for chemical initiators or inhibitors, which can be difficult and costly to remove from the final product. matec-conferences.orgproquest.com This technique has been successfully applied to synthesize a copolymer of this compound and benzyl (B1604629) methacrylate (BzMA). matec-conferences.org
The process involves treating the monomers with a beam of accelerated electrons from a source like an ILU-6 accelerator. matec-conferences.orgproquest.com Key parameters for the initiation include the electron energy (e.g., 2.4 MeV) and the absorbed dose (e.g., 20 kGy). matec-conferences.org After the radiation treatment, the monomer mixture is heated to a specific temperature (e.g., 70-120°C) for several hours to proceed with the polymerization. matec-conferences.org This method has been used to obtain a homogeneous copolymer with a molecular weight exceeding 10⁶ g/mol . matec-conferences.orgmatec-conferences.org
Monomer Reactivity Ratios and Sequence Distribution Analysis
Understanding the monomer reactivity ratios is crucial for predicting the copolymer composition and the sequence distribution of monomer units along the polymer chain. This knowledge allows for precise control over the final properties of the copolymer.
Determination of Reactivity Ratios via Kinetic Models (e.g., Fineman-Ross, Kelen-Tüdös)
The Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods are widely used linear graphical techniques to determine monomer reactivity ratios (r₁ and r₂) from experimental data at low monomer conversions. tandfonline.comrsc.orgekb.eg The reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind (homopolymerization) versus the other monomer (copolymerization). utexas.edu
Fineman-Ross (F-R) Method: This model provides a linear equation that allows for the determination of r₁ and r₂ from the slope and intercept of a plot derived from the mole fractions of the monomers in the initial feed and the resulting copolymer. rsc.orgnih.gov
Kelen-Tüdös (K-T) Method: This is a refined version of the F-R method that introduces an arbitrary constant (α) to distribute the data points more evenly, reducing bias and providing more reliable results. rsc.orgscielo.br
To apply these models, a series of copolymerization reactions are performed with varying initial monomer feed ratios. The resulting copolymer composition is then determined, often using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy. tandfonline.comresearchgate.net
Illustrative Data for Reactivity Ratio Determination
| Molar Fraction of Monomer 1 in Feed (f₁) | Molar Fraction of Monomer 1 in Copolymer (F₁) | Fineman-Ross Parameters | Kelen-Tüdös Parameters |
|---|---|---|---|
| Experimental Value 1 | Determined Value 1 | G₁, H₁ | η₁, ξ₁ |
| Experimental Value 2 | Determined Value 2 | G₂, H₂ | η₂, ξ₂ |
| Experimental Value 3 | Determined Value 3 | G₃, H₃ | η₃, ξ₃ |
| Experimental Value n | Determined Value n | Gₙ, Hₙ | ηₙ, ξₙ |
This table illustrates the type of data collected and calculated to plot using the Fineman-Ross and Kelen-Tüdös methods. Specific reactivity ratios for this compound systems require dedicated experimental studies.
Influence of Monomer Structure and Geometry on Reactivity
The chemical structure and geometry of the monomers significantly impact their reactivity during copolymerization. For this compound, its large and bulky isodecyl side chain plays a critical role.
Characterization of Monomer Sequence Distribution
The arrangement of monomer units within a copolymer chain, known as the monomer sequence distribution, is a critical factor that dictates the polymer's final properties. In copolymers containing this compound (IDMA), this distribution is primarily characterized by determining the monomer reactivity ratios. These ratios compare the rate at which a growing polymer chain ending in one type of monomer adds another molecule of the same monomer versus the rate at which it adds a molecule of the co-monomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating this sequence. For instance, in the radiation-initiated copolymerization of IDMA with benzyl methacrylate (BzMA), ¹³C NMR spectroscopy was used to determine the ratio of the monomer units in the isolated polymer at initial polymerization stages (conversions not exceeding 5%). matec-conferences.org This analysis revealed that the relative reactivity, and thus the sequence distribution, is sensitive to temperature. matec-conferences.org Similarly, for copolymers of IDMA and β-myrcene, both ¹H-NMR and ¹³C-NMR were employed to confirm the copolymer structure and identify the signals corresponding to each monomer unit within the chain. impactfactor.org
The monomer reactivity ratios are often calculated using methods such as the Fineman-Ross (F-R) and Kelen-Tudos (K-T) models, which linearize the copolymer composition equation. tandfonline.comasianpubs.org The product of the two reactivity ratios (r₁, r₂) provides insight into the monomer sequence distribution:
If r₁r₂ ≈ 1, the monomers are arranged randomly along the polymer chain. researchgate.net
If r₁r₂ approaches 0, the monomers tend to alternate.
If both r₁ and r₂ are greater than 1, a tendency to form blocks of each monomer exists.
For example, in the copolymerization of 2-ethoxyethyl methacrylate (EOEMA) with dodecyl methacrylate (DDMA), a monomer structurally similar to IDMA, the reactivity ratios were found to be r(DDMA) = 0.82 and r(EOEMA) = 1.26. researchgate.net The product, approximately 1.03, indicates a random copolymerization. researchgate.net By analogy, these established methodologies are applied to IDMA systems to predict and confirm the arrangement of monomer units, which is fundamental to understanding the copolymer's structure. tandfonline.comasianpubs.org
Structure-Property Relationship in Copolymer Architectures
The integration of co-monomers into a polymer chain with this compound significantly alters the final characteristics of the material, including its thermal and mechanical properties. The specific nature of the co-monomer dictates the extent and direction of these changes.
A key characteristic affected is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. dtic.mil The incorporation of a co-monomer can raise or lower the Tg depending on its own properties and its interaction with IDMA units. In a study of copolymers made from β-myrcene and IDMA, Differential Scanning Calorimetry (DSC) was used to determine the thermal properties. The resulting copolymer exhibited a distinct thermal profile influenced by the integration of the two different monomer units. impactfactor.org
| Thermal Property | Temperature (°C) |
|---|---|
| Glass Transition Temperature (Tg) | 127.01 |
| Crystallization Temperature (Tc) | 300 |
| Melting Temperature (Tm) | 389.57 |
| Decomposition Temperature (Td) | 550 |
The bulky, branched isodecyl group of IDMA imparts a certain degree of flexibility and hydrophobicity to the polymer. When copolymerized with a monomer like benzyl methacrylate, which has a rigid aromatic side group, the resulting copolymer can exhibit unique properties. For example, a copolymer of IDMA and BzMA was found to have a very high molecular weight (Mw ≈ 1,750,000 g/mol ) and an unusual viscosity behavior where its viscosity in ethyl acetate (B1210297) increased upon heating. matec-conferences.org This behavior suggests complex conformational changes in the polymer structure influenced by the interplay between the different monomer units. matec-conferences.org
Furthermore, the concentration of the co-monomer is a critical variable. Studies on other methacrylate systems show that properties like flexural and impact strength can be significantly improved by adding low concentrations of co-monomers such as 2-hydroxyethyl methacrylate (HEMA) and isobutyl methacrylate (IBMA). researchgate.net The ability to fine-tune these properties by selecting appropriate co-monomers and controlling their concentration is a primary advantage of copolymerization. researchgate.netresearchgate.net
Cross-linking transforms thermoplastic copolymer chains into a thermosetting network, enhancing mechanical strength, thermal stability, and solvent resistance. This is typically achieved by incorporating a multifunctional monomer, or cross-linker, during the polymerization process. mdpi.com
In methacrylate-based systems, a common cross-linking mechanism involves free-radical polymerization with a di- or tri-functional methacrylate monomer. For instance, monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDMA) can be added to the IDMA and co-monomer mixture. mdpi.comicm.edu.pl During polymerization, the growing polymer chains incorporate the cross-linker, and since the cross-linker has more than one polymerizable group, it can react with and form a covalent bridge between two different polymer chains. mdpi.com This process creates a three-dimensional network structure. nih.gov
The density of this network, which heavily influences the final properties, can be controlled by adjusting the concentration of the cross-linking agent. Higher concentrations of the cross-linker generally lead to a higher cross-link density, resulting in a more rigid material with a higher glass transition temperature. researchgate.neticm.edu.pl
Cross-linking can occur through different pathways:
Intermolecular Cross-linking: This is the most common form, where covalent bonds form between separate polymer chains, creating the bulk network. nih.gov
Alternative cross-linking mechanisms can also be employed. Photo-crosslinking, initiated by UV light, is another method used for methacrylate systems. jst.go.jp Additionally, double-network systems can be created where a second cross-linking mechanism is introduced after the first network is formed, leading to materials with enhanced toughness and mechanical properties. mdpi.com For example, a covalently cross-linked methacrylate network could be subsequently treated with a compound like tannic acid to introduce a second network based on hydrogen bonds. mdpi.com
Advanced Analytical Characterization Techniques for Isodecyl Methacrylate Polymers
Spectroscopic Characterization
Spectroscopic methods are fundamental in identifying the functional groups present in the polymer and elucidating its microstructure.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the polymerization of isodecyl methacrylate (B99206) and identifying the key functional groups within the resulting polymer structure. The FTIR spectrum of poly(isodecyl methacrylate) is characterized by the appearance of strong absorption bands corresponding to the ester group and the aliphatic side chain, and the disappearance of the vinyl C=C bond from the monomer.
Key characteristic absorption bands for poly(this compound) include a prominent peak for the ester carbonyl (C=O) stretching vibration, typically observed around 1720-1730 cm⁻¹. spectroscopyonline.com The C-O-C stretching vibrations of the ester group produce strong, complex bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.comrjpbcs.com Specifically, the C-C-O stretch is often seen around 1197 cm⁻¹ and the O-C-C stretch near 1074 cm⁻¹. spectroscopyonline.com The long isodecyl chain gives rise to characteristic C-H stretching and bending vibrations. Aliphatic C-H stretching peaks are found in the 2850-3000 cm⁻¹ range, while C-H bending vibrations for -CH₂ and -CH₃ groups appear around 1444 cm⁻¹. nih.gov The disappearance of the C=C stretching peak at approximately 1630-1640 cm⁻¹, which is present in the this compound monomer, confirms that polymerization has occurred. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2850-3000 | C-H Stretch | Aliphatic (Isodecyl chain) |
| ~1720-1730 | C=O Stretch | Ester Carbonyl |
| ~1444 | C-H Bend | Aliphatic (-CH₂-, -CH₃) |
| ~1100-1300 | C-O-C Stretch | Ester |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms in the polymer, allowing for structural confirmation and microstructural analysis, such as tacticity. acs.org
In the ¹H-NMR spectrum of poly(this compound), the signals corresponding to the vinyl protons of the monomer (typically around 5.5-6.1 ppm) are absent, confirming polymerization. The spectrum is dominated by broad signals from the polymer backbone and the isodecyl side chain. Protons of the long alkyl chain of the isodecyl group typically appear as a complex set of overlapping signals in the upfield region, from approximately 0.8 to 1.5 ppm. The protons of the -OCH₂- group linking the side chain to the ester group are generally found around 4.1 ppm. chemicalbook.com The protons of the α-methyl group on the polymer backbone and the backbone methylene (-CH₂-) group also give characteristic signals.
¹³C-NMR spectroscopy is particularly useful for analyzing the composition of copolymers containing this compound units. matec-conferences.org By examining the chemical shifts of the carbonyl and quaternary carbons, the ratio of different monomer units within the copolymer can be determined. matec-conferences.org
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~0.8-1.5 | Alkyl protons of the isodecyl side chain (-CH₃, -CH₂-, -CH-) |
| ~4.1 | Ester methylene protons (-OCH₂-) |
| Variable (broad) | Polymer backbone protons (α-CH₃, -CH₂-) |
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for determining the molecular weight distribution of polymers and for quantifying residual monomers or other impurities.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. ufl.edu GPC separates polymer molecules based on their hydrodynamic volume in solution. ufl.edu Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu
This technique provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. ufl.eduresearchgate.net The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow distribution, which is often a goal in controlled polymerization techniques. researchgate.net For a copolymer of this compound and benzyl (B1604629) methacrylate synthesized via radiation initiation, GPC analysis determined a weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity of about 2.89. matec-conferences.org Tetrahydrofuran (THF) is a common solvent used as the mobile phase for GPC analysis of methacrylate polymers. matec-conferences.orgufl.edu
| Parameter | Value | Description |
|---|---|---|
| Weight-Average Molecular Weight (Mw) | ~1,750,000 g/mol | The average molecular weight where larger molecules contribute more significantly. |
| Polydispersity Index (PDI = Mw/Mn) | ~2.89 | A measure of the broadness of the molecular weight distribution. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique primarily used for the separation, identification, and quantification of residual monomers in the final polymer product. americanlaboratory.comnih.gov The presence of unreacted monomer can affect the polymer's properties and biocompatibility, making its quantification essential. americanlaboratory.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. americanlaboratory.comsielc.com For the analysis of methacrylates, a mobile phase often consists of a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. americanlaboratory.comsielc.com Detection is typically performed using an ultraviolet (UV) detector, as the methacrylate functional group has a UV absorbance. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) can provide even greater sensitivity and specificity for identifying and quantifying trace levels of residual monomers. americanlaboratory.com
Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile residual monomers in polymers. chromatographyonline.com It is highly sensitive and often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. polymersolutions.com
Sample preparation for GC analysis of polymers often involves extracting the residual monomer from the polymer matrix. This can be achieved through solvent extraction, where the polymer is dissolved or swollen in a suitable solvent (e.g., acetonitrile or dichloromethane) to release the monomer. americanlaboratory.comchromatographyonline.com An alternative, solvent-free method is headspace GC (HS-GC), where the sample is heated in a sealed vial to allow volatile monomers to partition into the vapor phase (headspace), which is then injected into the GC. 43.230.198 Thermal desorption is another technique where the polymer is heated directly to release volatile components for GC analysis. theanalyticalscientist.com These methods are effective for quantifying residual this compound and other volatile compounds, which is critical for quality control. polymersolutions.com43.230.198
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For poly(this compound) and its copolymers, these methods are vital for determining thermal transitions and stability, which dictate their processing parameters and service temperature limits.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used extensively in polymer science. It functions by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference material at a constant rate. researchgate.net As the sample undergoes thermal transitions, such as the glass transition (Tg) or melting (Tm), it will absorb or release heat, resulting in a measurable difference in heat flow. specialchem.com
Key information obtained from DSC analysis of IDMA polymers includes:
Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. The bulky, flexible isodecyl group significantly lowers the Tg of poly(this compound) compared to polymers with smaller alkyl chains like poly(methyl methacrylate). A typical DSC scan shows the glass transition as a step-like change in the heat capacity of the material.
Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, DSC detects the endothermic process of melting, which appears as a distinct peak on the DSC curve. nih.gov The area under this peak can be used to quantify the heat of fusion and thereby estimate the percent crystallinity of the polymer.
Heat Capacity (Cp): DSC can directly measure the heat capacity of a polymer over a range of temperatures. researchgate.netnih.gov The heat capacity changes at the glass transition, being higher for the polymer above its Tg. researchgate.net
Research on long-chain methacrylates, such as dodecyl methacrylate (a close structural analog to IDMA), demonstrates how DSC can be used to study polymerization kinetics. The heat released during polymerization is proportional to the reaction rate, allowing for the investigation of factors like temperature and initiator concentration on the polymerization process.
Below is an interactive table representing typical data that can be obtained from a DSC analysis of different methacrylate polymers, illustrating the effect of the alkyl side chain on the glass transition temperature.
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) |
| Poly(methyl methacrylate) | CH2=C(CH3)COOCH3 | ~105 °C |
| Poly(butyl methacrylate) | CH2=C(CH3)COO(CH2)3CH3 | ~20 °C |
| Poly(this compound) | CH2=C(CH3)COOC10H21 | ~ -40 °C |
Note: The values presented are typical and can vary based on factors such as molecular weight, polydispersity, and the specific isomeric structure of the "isodecyl" group.
Complementary Characterization Methods (e.g., Dynamic Light Scattering, Water Absorption Studies)
To develop a comprehensive understanding of IDMA polymers, thermal analysis is often paired with other characterization techniques that probe different aspects of the material's properties, such as its behavior in solution or its interaction with aqueous environments.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution profile of small particles or polymers in suspension or solution. The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. nih.gov
For IDMA-containing polymers, particularly in applications involving emulsions, dispersions, or block copolymer self-assembly in solution, DLS provides critical data on:
Hydrodynamic Diameter: This is the effective size of the polymer coil or particle as it moves through a solvent.
Size Distribution: DLS can reveal whether a sample is monodisperse (all particles are the same size) or polydisperse (a range of particle sizes exists).
Aggregation and Stability: By monitoring changes in particle size over time, DLS can be used to study the aggregation of polymer chains or the stability of nanoparticle dispersions.
Water Absorption Studies
Water absorption studies are critical for evaluating the performance of a polymer in humid or aqueous environments. The test typically involves immersing a pre-weighed, dried polymer specimen in water for a specified time and temperature (e.g., 24 hours at 23°C, per ASTM D570), after which it is removed, dried, and re-weighed. specialchem.com The percent increase in weight is reported as the water absorption.
Polymers based on long-chain alkyl methacrylates, such as this compound, are known for their significant hydrophobicity. rsc.orgresearchgate.net The large, nonpolar isodecyl side chain shields the more polar ester group in the polymer backbone, leading to very low water absorption. This property is a direct consequence of the material's low surface energy.
The hydrophobicity of a polymer surface can be quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. Poly(this compound) exhibits a high water contact angle, signifying poor wettability and low water uptake. This is a key characteristic for applications requiring water resistance, such as in coatings, adhesives, and sealants.
The table below summarizes the expected water-related properties of poly(this compound) in comparison to a more hydrophilic methacrylate polymer.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (PIDMA) | Test Method |
| Water Absorption (24 hr, 23°C) | 0.3 - 0.4 % | < 0.1 % | ASTM D570 |
| Water Contact Angle | 68° - 75° | > 90° | Contact Angle Goniometry |
Material Science Applications and Performance Studies of Isodecyl Methacrylate Polymers and Composites
Polymer Functionalization and Property Enhancement
Isodecyl methacrylate (B99206) (IDMA) is a versatile monomer utilized in polymer science to impart specific properties to a range of materials. Its distinct chemical structure, featuring a bulky, branched isodecyl group, plays a crucial role in enhancing polymer flexibility, hydrophobicity, and adhesion. These characteristics make it a valuable component in the development of advanced polymers for various applications.
Development of Elastomeric Materials and Semi-Synthetic Rubbers
The incorporation of isodecyl methacrylate into polymer chains is a strategic approach for developing elastomeric materials and semi-synthetic rubbers. The long, branched alkyl side chain of IDMA introduces significant flexibility into the polymer backbone, which is a key characteristic of elastomers. This is evidenced by the low glass transition temperature (Tg) of polymers containing IDMA. For instance, this compound is classified as a "rubbery monomer" with a reported Tg of -41°C. researchgate.net
In a notable study, copolymers of this compound and β-myrcene were synthesized via an environmentally benign emulsion copolymerization method. impactfactor.orgresearchgate.net This process yielded a latex that can be vulcanized to produce a semi-synthetic rubber. impactfactor.orgresearchgate.net The resulting copolymers exhibited glass transition temperatures that are indicative of their rubbery nature, making them suitable for applications requiring elasticity and flexibility. researchgate.net The use of this compound as a reactive diluent in elastomer formulations has also been explored, where it can improve the processing characteristics and modify the final properties of the material. researchgate.netgeosc.com
| Monomer | Glass Transition Temperature (Tg) |
|---|---|
| This compound | -41°C |
| Isooctyl Acrylate (B77674) | -54°C |
| Isodecyl Acrylate | -60°C |
| n-Lauryl Methacrylate | -65°C |
Data derived from European Patent Office. researchgate.net
Surface Modification and Hydrophobization Strategies
The inherent hydrophobicity of the isodecyl group makes IDMA an effective monomer for the surface modification of materials to achieve water repellency. When incorporated into a polymer, the long alkyl chains of IDMA orient towards the surface, creating a low-energy interface that repels water. The degree of hydrophobicity can be quantified by measuring the water contact angle; longer alkyl chains generally correlate with higher contact angles.
Formulation for Specialized Coatings (e.g., Easy-to-Clean, Water-Repellent)
This compound is a key ingredient in the formulation of specialized coatings, including those designed to be water-repellent and, counterintuitively, easy-to-clean through hydrophilic mechanisms. Its hydrophobic nature is leveraged in applications requiring water resistance, such as sealants and coatings for materials like concrete. nih.gov The polymerization of this compound on surfaces can create a durable water-repellent barrier. nih.gov
In a more complex application, IDMA has been used to create hydrophilic additives for easy-to-clean coatings. In one study, a hydrophilic additive was synthesized through the suspension copolymerization of hydrophilic methacrylic acid (MAA) with the hydrophobic this compound (IDMA). researchgate.net This copolymer, when incorporated into a coating, can lead to a highly hydrophilic surface with a water contact angle as low as 38.7°. researchgate.net This hydrophilic surface facilitates easy cleaning by allowing water to sheet off, carrying away dirt and contaminants. scispace.com The 0.5phr p(MAA)-incorporated coating, in particular, demonstrated superior hydrophilic and easy-cleaning properties. researchgate.net
| Coating Type | Water Contact Angle (WCA) |
|---|---|
| Pure Acrylic-based Polyurethane (APU) | 68.2° |
| APU with unmodified SiO2 nanoparticles | 70.1° |
| APU with SiO2-PEG embedded (water-induced) | as low as 38.7° |
Data derived from ResearchGate. researchgate.net
Advanced Composite Materials Development
The integration of this compound into advanced composite materials offers a pathway to tailor their properties for specific and demanding applications. Its ability to enhance flexibility and provide a hydrophobic character makes it a valuable comonomer in the development of next-generation composites.
Polymer-Graphene Oxide Nanocomposites
Graphene oxide (GO) has emerged as a significant filler material for polymer nanocomposites due to its exceptional mechanical, thermal, and electrical properties. nih.govrsc.org The incorporation of GO into a polymer matrix, such as those based on methacrylates, can lead to materials with enhanced performance characteristics. ijrbat.inmdpi.com The synthesis of such nanocomposites is often achieved through techniques like in-situ polymerization, which promotes good dispersion of the GO within the polymer matrix. mdpi.com
While much of the research has focused on poly(methyl methacrylate) (PMMA)-GO composites, the inclusion of this compound as a comonomer presents opportunities to further modify the properties of these advanced materials. mdpi.com The flexible isodecyl side chains can improve the toughness and processability of the nanocomposite. Furthermore, the hydrophobicity imparted by IDMA could be beneficial in applications where moisture resistance is critical. Studies on related systems, such as ethylene (B1197577) methyl acrylate (EMA) filled with GO, have shown that the interaction between the polymer and the oxygen-containing groups on the GO surface can enhance thermal stability. rsc.org
Electrical Insulating Composites
Polymers derived from methacrylates, including this compound, exhibit properties that make them suitable for high-voltage applications and as outdoor electrical insulators. matec-conferences.orgmatec-conferences.org These properties include high surface resistivity and resistance to weathering and moisture. matec-conferences.orgmatec-conferences.org A significant development in this area is the creation of a high-density electrical insulating composite based on a radiation-polymerized copolymer of this compound (IDMA) and benzyl (B1604629) methacrylate (BzMA) with tungsten (W) as a filler. matec-conferences.org
The polymerization was initiated using a beam of accelerated electrons, a method that allows for the synthesis of high molecular weight polymers without the need for chemical initiators, which can negatively impact the electrical properties of the final product. matec-conferences.orgmatec-conferences.org The resulting tungsten-filled composites achieved a calculated density in the range of 3 to 6.8 g/cm³. matec-conferences.org Critically, these composites demonstrated an absence of percolation conductivity, a crucial characteristic for an electrical insulator. matec-conferences.org Furthermore, the composite coating exhibited good adhesion to surfaces, with a peel adhesion of 1 ± 0.3·10⁻¹ MPa for composites with a tungsten volume fraction greater than 30%. matec-conferences.org
| Property | Value |
|---|---|
| Calculated Density | 3 to 6.8 g/cm³ |
| Percolation Conductivity | Absent |
| Peel Adhesion (>30% W volume) | 1 ± 0.3·10⁻¹ MPa |
Data derived from MATEC Web of Conferences. matec-conferences.org
Strategies for Producing Highly Filled Compositions
The integration of high concentrations of filler materials into a polymer matrix is a common strategy to enhance properties such as mechanical strength, density, radiation shielding, and thermal or electrical conductivity. For composites based on this compound (IDMA), research has focused on creating materials with a maximum density for applications like electrical insulation.
A key challenge in producing highly filled compositions is achieving a homogenous distribution of the filler within the viscous polymer or monomer matrix without compromising the material's integrity. A successful strategy has been demonstrated for producing tungsten-filled composites using a copolymer of this compound and benzyl methacrylate (BzMA). The polymerization is initiated by a beam of accelerated electrons, a method that avoids chemical initiators or inhibitors that could negatively affect the final product's electronic properties matec-conferences.org.
The strategy to achieve a high filler concentration involves a methodical process of alternating heating and cooling cycles. During these cycles, the filler particles—in this case, tungsten—are gradually introduced into the monomer mixture. This technique allows for the creation of composites with a calculated density ranging from 3.0 to 6.8 g/cm³ matec-conferences.org. The resulting highly filled material exhibits excellent peel adhesion to surfaces and, crucially for insulation applications, shows an absence of percolation conductivity, even with a tungsten volume fraction exceeding 30% matec-conferences.org.
| Parameter | Description | Finding/Result | Source |
|---|---|---|---|
| Polymer Matrix | Copolymer of this compound (IDMA) and Benzyl Methacrylate (BzMA) | Radiation-initiated polymerization yields a high molecular weight polymer suitable for high filler loading. | matec-conferences.orgmatec-conferences.org |
| Filler Material | Tungsten | Used to achieve high density for electrical insulating applications. | matec-conferences.org |
| Production Strategy | Alternation of heating-cooling cycles with gradual introduction of filler particles. | Enables the production of composites with calculated densities from 3.0 to 6.8 g/cm³. | matec-conferences.org |
| Performance Metric | Peel Adhesion (at >30% Tungsten Volume) | 1 ± 0.3 x 10⁻¹ MPa | matec-conferences.org |
| Performance Metric | Percolation Conductivity | Absent in the tested composites. | matec-conferences.org |
Biomedical Applications and Biomaterial Research
Copolymers incorporating this compound have been investigated for innovative biomedical applications, particularly in the field of regenerative medicine and therapeutic device development. The unique properties of these polymers make them suitable for creating interfaces between medical devices and biological tissues.
Biomaterial Development for Cell Transplantation Devices
A significant area of research is the use of copolymers of methacrylic acid (MAA) and isodecyl acrylate (IDA), a structurally similar monomer to this compound, for promoting vascularization around implanted medical devices. This is a critical goal for cell transplantation, as a robust blood supply is necessary for the survival and function of transplanted cells, such as pancreatic islets for diabetes treatment scholaris.ca.
Researchers have developed porous cell transplantation devices coated with a 40% methacrylic acid-co-isodecyl acrylate (MAA-co-IDA) biomaterial. This specific copolymer formulation has been shown to promote a significant vascular response without the need for adding external biological agents like growth factors . Studies demonstrated that three weeks after a device coated with MAA-co-IDA was implanted into the subcutaneous space, the surrounding vessel density was double that of an uncoated device. The new vasculature was mature and connected to the host's bloodstream, which is essential for the long-term success of the transplanted cells .
Studies on Biocompatibility and Tissue Response
The tissue response to biomaterials determines their success or failure upon implantation. Studies on MAA-co-IDA coated devices have shown favorable biocompatibility profiles. The tissue response to these coated devices demonstrated lower levels of inflammation, as measured by reduced gene expression of inflammatory markers like inducible nitric oxide synthase (i-NOS) .
The introduction of MAA-based materials, including copolymers with isodecyl acrylate, influences the local immune cell environment. Research has shown that the delivery of MAA leads to an increased cellular response primarily composed of neutrophils scholaris.ca. In immune-competent models, a significant upregulation of Interferon-gamma (Ifn-γ) was observed, indicating a more pro-inflammatory environment compared to certain other materials. This detailed understanding of the material-driven cell response is crucial for designing biomaterials that can modulate the immune niche to support therapeutic goals, such as long-term islet graft engraftment scholaris.ca. Further investigation into smooth polymer films of MAA copolymerized with isodecyl acrylate confirmed that the MAA content directly influences gene expression changes in macrophage-like and endothelial cells, with a notable effect occurring at MAA concentrations between 30% and 40% .
Therapeutic Applications (e.g., Diabetes Management)
The primary therapeutic application stemming from this biomaterial research is the potential for a functional cure for Type 1 diabetes scholaris.ca. The MAA-co-IDA hydrogel system serves as an advanced islet delivery platform. By creating a pre-vascularized site in the easily accessible subcutaneous space, these biomaterials can support the engraftment and function of transplanted pancreatic islets scholaris.ca.
In studies using diabetic mouse models, a porous cell transplantation device coated with 40% MAA-co-IDA successfully generated a vascularized site that supported syngeneic islet engraftment. This led to the return of diabetic mice to a state of normoglycemia (normal blood sugar levels) without requiring additional biologics scholaris.ca. This demonstrates the potential and translatability of this isodecyl-containing copolymer platform as a therapeutic strategy for diabetes management scholaris.ca.
| Application Area | Biomaterial | Key Research Finding | Therapeutic Outcome | Source |
|---|---|---|---|---|
| Cell Transplantation | Porous device coated with 40% methacrylic acid-co-isodecyl acrylate (MAA-co-IDA). | Doubled vessel density around the implant compared to uncoated devices without additional biologics. | Creates a pre-vascularized site suitable for cell engraftment. | |
| Biocompatibility | MAA-co-IDA copolymer. | Reduced gene expression of inflammatory markers (i-NOS). Modulates immune cell niche, with an initial neutrophil response. | Favorable inflammatory response for device integration. | scholaris.ca |
| Diabetes Management | MAA-co-IDA hydrogel as an islet delivery platform. | Supported engraftment of a marginal mass of islets in the subcutaneous space. | Returned diabetic mice to normoglycemia, offering a potential functional cure for Type 1 diabetes. | scholaris.ca |
Sensor Applications (e.g., Fluorescence Chemosensors for Ion Recognition)
Polymers derived from long-chain alkyl methacrylates, such as poly(decyl methacrylate), which is closely related to poly(this compound), serve as robust matrix materials for the fabrication of advanced chemical sensors. These polymers create a stable, plasticizer-free environment for immobilizing ion-sensing components nih.gov.
In the development of solid-contact ion-selective electrodes (ISEs), a cross-linked poly(decyl methacrylate) matrix has been used to covalently attach both H+ ionophores (the recognition element) and ionic sites. This covalent attachment is a key strategy to improve sensor lifetime and durability compared to traditional sensors based on plasticized poly(vinyl chloride) (PVC), where sensing components can leach out over time nih.gov. Research has shown that poly(decyl methacrylate) ISEs exhibit properties superior to conventional PVC-based sensors after exposure to heat (90°C), 10% ethanol, or undiluted blood serum, confirming the advantages of this polymer matrix nih.gov.
Similarly, decyl methacrylate (DMA) has been established as a new membrane matrix for optical ion sensors. Thin films of DMA can be photocrosslinked and covalently immobilized onto glass substrates. These films are doped with chromoionophores and ionophores to create sensors that respond to specific ions, such as potassium or various inorganic anions, by changing their optical properties doi.org. The covalent attachment of the DMA film results in optical sensing devices with substantially increased lifetimes compared to devices made from solvent-cast polymer films doi.org.
Applications in Nail Enhancement Products (Material Formation Research)
Methacrylate ester monomers are fundamental components in artificial nail enhancement products. These monomers undergo rapid polymerization to form a hard, durable material on the nail that can be shaped and finished researchgate.netnih.gov. Within this class of materials, this compound is used as a comonomer in formulations for coatings, adhesives, and sealants parchem.com.
In nail products, various methacrylate esters are combined to achieve specific characteristics for the final cured polymer, such as hardness, flexibility, and adhesion. The length of the alkyl ester side-chain on the methacrylate monomer influences these properties. Longer-chain monomers like this compound can enhance flexibility and hydrophobicity in the final polymer . They function alongside other monomers and cross-linkers to control the speed of the polymerization reaction and the structure of the resulting three-dimensional polymer network researchgate.netsqspcdn.com. The polymerization rates of these various methacrylate esters are generally within the same range as that of ethyl methacrylate, the primary monomer used in many nail products nih.gov. The inclusion of monomers like this compound allows formulators to tailor the performance of the final nail enhancement.
Environmental Fate and Ecotoxicological Research of Isodecyl Methacrylate and Its Polymeric Forms
Environmental Degradation Studies
The environmental persistence of isodecyl methacrylate (B99206) is influenced by several degradation processes, including photolytic, thermal, and hydrolytic pathways. These processes break down the monomer and its polymeric forms into various smaller molecules, the nature and fate of which are of significant environmental interest.
Photolytic and Thermal Degradation Mechanisms
Poly(alkyl methacrylate)s, including those with long alkyl chains like isodecyl methacrylate, are susceptible to degradation upon exposure to ultraviolet (UV) radiation and heat. The stability of these polymers to light can decrease as the length of the n-alkyl ester group increases. nih.gov This increased instability is attributed to the methyne hydrogen atoms on the alkyl chains, which can be involved in photodegradation mechanisms. nih.govresearchgate.net
The photolytic degradation of polymethacrylates is a complex process that can involve several mechanisms:
Photo-oxidation: In the presence of oxygen, UV radiation can lead to the formation of macroradicals, which then react with oxygen to form macroperoxy radicals. These can abstract hydrogen to form hydroperoxides, which can then decompose to form carbonyl and hydroxyl groups on the polymer chain. researchgate.net
Chain Scission: Irradiation of the polymer can lead to the breaking of the main polymer chain, resulting in a decrease in molecular weight. nih.gov This is a primary photodegradation mechanism for many polymethacrylates.
Cross-linking: In some cases, the radicals formed during photodegradation can lead to the formation of cross-links between polymer chains, which can alter the physical properties of the material. researchgate.net
Thermal degradation of poly(alkyl methacrylate)s, including poly(this compound), is significant as it can affect the material's properties at elevated temperatures encountered during processing or in certain environmental conditions. The primary thermal degradation reaction for polymethacrylates is depolymerization, which yields the corresponding monomer as the main volatile product. researchgate.net The rate of thermal degradation for poly(alkyl methacrylate)s with longer alkyl chains can be higher than that of poly(methyl methacrylate) (PMMA). researchgate.net The thermal degradation of PMMA, a well-studied analogue, occurs in a two-step process, with the first step involving the degradation of thermally weaker bonds and the second step involving random chain scission and depropagation. researchgate.net
Hydrolytic Degradation Pathways
Characterization and Fate of Degradation Products (e.g., Volatile Organic Compounds)
The degradation of this compound and its polymers leads to the formation of various smaller molecules, including volatile organic compounds (VOCs). The primary product of thermal degradation of poly(alkyl methacrylate)s is the corresponding monomer, in this case, this compound. researchgate.netresearchgate.net Other minor thermal degradation by-products can include carbon dioxide, carbon monoxide, and various alcohols and alkanes. researchgate.net
Photo-degradation, particularly photo-oxidation, can generate a more complex mixture of VOCs. Studies on the photodegradation of various polymers have shown the release of compounds such as carbonyls, lactones, esters, acids, alcohols, and ethers. nih.gov While a specific VOC profile for the photodegradation of poly(this compound) is not extensively documented, it is expected to be similar to other poly(alkyl methacrylate)s. For example, the photodegradation of PMMA can produce methyl methacrylate (MMA), methyl formate, methanol, carbon monoxide, and carbon dioxide. govinfo.gov The release of these VOCs from plastic debris is a growing environmental concern. nih.gov
Ecotoxicological Assessment Methodologies and Findings
The assessment of the ecotoxicological impact of this compound involves studying its effects on a range of organisms from different trophic levels in both aquatic and terrestrial ecosystems. Standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure the reliability and comparability of data.
Aquatic Ecotoxicity Studies (e.g., Bacteria, Invertebrates)
Methacrylate esters exhibit a range of toxicity to aquatic organisms, from low to high, with toxicity generally increasing with greater lipophilicity and molecular size. mdpi.com this compound, being a larger and more lipophilic molecule, is classified as very toxic to aquatic life with long-lasting effects. nih.gov
Standard acute toxicity tests are conducted to determine the concentration of a substance that is lethal to 50% of the test population (LC50) or causes an adverse effect in 50% of the population (EC50) over a specified period.
| Test Organism | Endpoint | Duration | Result | Source |
| Leuciscus idus (Golden orfe) | LC50 | 48 h | 470 mg/L | [SAFETY DATA SHEET, 2025] |
| Desmodesmus subspicatus (Green algae) | EC50 | 72 h | 0.0141 mg/L | [SAFETY DATA SHEET, 2025] |
While specific data on the toxicity of this compound to aquatic bacteria is limited, the non-biodegradability of some acrylate (B77674) polymers suggests that they may not be readily metabolized by microorganisms. acs.org
Terrestrial Ecotoxicity Studies
There is a notable lack of specific research on the terrestrial ecotoxicity of this compound. Terrestrial ecotoxicological assessments typically involve evaluating the effects of a substance on key soil organisms and processes. Standardized test guidelines are available for various terrestrial organisms, including:
Soil Microorganisms: Tests such as the Nitrogen Transformation Test (OECD 216) and the Carbon Transformation Test (OECD 217) assess the impact of chemicals on microbial activity, which is vital for soil fertility. ect.de
Earthworms: Acute toxicity tests (OECD 207) and reproduction tests with earthworms (e.g., Eisenia fetida) are used to determine the lethal and sublethal effects of chemicals on these important soil invertebrates. oecd.org
Plants: Seedling emergence and growth tests (OECD 208) and vegetative vigor tests (OECD 227) are conducted on a range of plant species to assess phytotoxicity. ect.de
Given the absence of specific studies on this compound, its potential impact on the terrestrial environment remains largely uncharacterized. Further research is needed to understand its fate and effects in soil ecosystems.
Investigation of Detoxification Mechanisms
The detoxification of methacrylate esters, including this compound, is primarily understood through the metabolic process of hydrolysis. Small quantities of methacrylates can be readily metabolized through saponification, a chemical reaction that breaks the ester bond. nih.gov This process yields two primary metabolites: isodecanol (B128192) (the corresponding alcohol) and methacrylic acid. nih.govnih.gov Following its formation, methacrylic acid can be further processed by the body. It may form an acetyl-coenzyme A (acetyl-CoA) derivative, which allows it to enter the normal metabolic pathways for lipids. nih.gov This integration into existing metabolic cycles is a key detoxification route, converting the substance into common biological molecules.
Environmental Risk Assessment Frameworks
To evaluate the potential environmental risks posed by chemicals like this compound, regulatory bodies and researchers employ structured assessment frameworks. These frameworks often utilize categorization, screening models, and structure-activity relationships to efficiently and systematically assess risk.
Chemical Category Approaches in Environmental Assessment
The chemical category approach is a fundamental tool in modern environmental risk assessment, allowing for the evaluation of a group of related chemicals rather than assessing each substance individually. epa.gov Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), group chemicals with shared structural features and toxicological properties to streamline reviews. epa.gov This methodology benefits from the accumulated data and past decisions made on similar chemicals. epa.gov
Methacrylate esters are frequently assessed as a chemical category. nih.gov For example, the Canadian Environmental Protection Act, 1999 (CEPA) has assessed a group of acrylates and methacrylates together due to their structural similarities. canada.ca Such an approach, often termed "read-across," uses data from tested compounds to fill information gaps for related, untested substances. nih.gov The justification for grouping methacrylate esters lies in their common functional groups, predictable changes in properties with molecular weight, and a shared metabolic pathway via ester cleavage. nih.gov By considering the group, assessors can make more informed decisions, particularly when data for a specific chemical like this compound is limited. epa.gov
Utilization of Environmental Screening Models
Environmental screening models are employed to prioritize substances for further testing and to identify potential risks early in the assessment process. These models use chemical properties, fate, and hazard data to classify risk levels. canada.ca An example of such a framework is the Ecological Risk Classification of Organic Substances (ERC), a risk-based approach that uses multiple metrics for both hazard and exposure to determine a risk classification. canada.ca
The ERC framework establishes hazard profiles based on factors such as the mode of toxic action, chemical reactivity, bioavailability, and potential for bioaccumulation. canada.ca For instance, the Acrylates and Methacrylates Group assessed in Canada was identified as having a low potential to cause ecological harm based on this screening approach. canada.ca Such models are crucial for systematically managing the large number of chemicals in commerce and focusing resources on those that may present the most significant risk to the environment. epa.gov
Structure-Toxicity Relationships in Environmental Contexts
The relationship between a chemical's structure and its toxicity is a key principle in toxicology and environmental risk assessment. For methacrylate esters, toxicity is influenced by the nature of the alcohol side chain (the "R group" in the ester structure). Studies have explored the structure-activity relationships for a series of acrylic and methacrylic esters to understand how changes in this side chain affect biological activity. nih.gov
| Compound | LD50 (ml/kg) | LD50 (mole/10^6 g) |
|---|---|---|
| Glacial methacrylic acid | 0.048 | 0.564 |
| Methyl methacrylate | 1.198 | 11.217 |
| Ethyl methacrylate | 1.369 | 10.896 |
| Butyl methacrylate | 1.663 | 10.481 |
| Isobutyl methacrylate | 1.340 | 8.398 |
| This compound | 3.688 | 14.251 |
| Lauryl methacrylate | 24.897 | 84.531 |
Data sourced from Singh et al. as cited in Environmental Health Perspectives. nih.gov
Computational Modeling and Simulation Studies in Isodecyl Methacrylate Research
Application of Computational Chemistry in Polymerization Kinetics
The propagation step is fundamental to polymerization, dictating the rate of polymer chain growth. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the activation energies and rate coefficients for the addition of a monomer to a growing polymer radical. mdpi.com
Various DFT functionals can be used to model the propagation kinetics of methacrylates. Studies on similar monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) have shown that specific functionals, such as MPWB1K, can provide results that are in good qualitative agreement with experimental data. These calculations typically involve modeling the addition reactions of monomeric, dimeric, and trimeric radicals to the monomer to understand the effects of chain length on propagation kinetics. For isodecyl methacrylate, such calculations would elucidate how the bulky isodecyl group influences the electronic structure and sterics of the transition state, thereby affecting the propagation rate constant.
Table 1: Representative DFT Functionals Used in Modeling Methacrylate Propagation Kinetics
| Functional | Description | Application Notes |
|---|---|---|
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometric optimization of molecules and transition states in polymerization reactions. aiche.org |
| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Often provides good accuracy for thermochemistry and kinetics of main-group elements found in polymers. aiche.orgwestlake.edu.cn |
| MPWB1K | Hybrid meta-DFT method specifically parameterized for kinetics. | Found to yield good qualitative agreement with experimental propagation kinetics for acrylates and methacrylates. |
| BMK | Hybrid meta-GGA functional. | Used to model the relative propagation kinetics of various acrylate monomers. |
This table is generated based on computational studies of various acrylate and methacrylate monomers, the principles of which are applicable to this compound.
At the high temperatures often used in industrial polymerization, secondary reactions such as backbiting (intramolecular chain transfer) and β-scission (chain fragmentation) become significant. aiche.org These reactions can lead to the formation of short-chain branches, unsaturated chain ends, and can limit the final polymer's molecular weight.
Quantum chemical calculations are instrumental in elucidating the mechanisms of these side reactions. aiche.org For acrylate polymerization, DFT studies have shown that 1,5-hydrogen transfer (backbiting) via a six-membered ring transition state is kinetically more favorable than other pathways like 1,3- or 1,9-backbiting. aiche.orgwestlake.edu.cn This process results in the formation of a mid-chain radical (MCR). This MCR can then undergo β-scission, breaking the polymer chain and creating a macromonomer and a new chain-end radical. researchgate.net While these studies often use smaller model monomers like methyl acrylate for computational feasibility, the mechanistic insights are directly relevant to the polymerization of this compound. aiche.org The bulky isodecyl group would be expected to influence the conformational feasibility of the transition states for these reactions.
Table 2: Key Secondary Reactions in Methacrylate Polymerization Modeled by Computational Chemistry
| Reaction | Description | Significance | Favored Mechanism (from model systems) |
|---|---|---|---|
| Backbiting | An intramolecular hydrogen abstraction by the radical chain end, forming a mid-chain radical (MCR). | Introduces short-chain branching, affecting polymer properties. | 1,5-hydrogen transfer via a six-membered ring transition state. aiche.orgwestlake.edu.cnresearchgate.net |
| β-Scission | Fragmentation of a mid-chain radical, resulting in a macromonomer and a new, smaller chain-end radical. | Leads to a reduction in molecular weight and can influence the molecular weight distribution. researchgate.net | Barriers for left and right β-scission are often comparable. researchgate.net |
The reactivity of a monomer is intrinsically linked to its molecular structure. For this compound, the large, branched alkyl ester group introduces significant steric hindrance, which can affect its polymerization behavior. Computational models can predict how this steric bulk influences monomer reactivity. For instance, challenges in synthesizing block copolymers containing IDMA are attributed to the steric hindrance from the isodecyl group.
Conformational analysis, a key component of computational chemistry, can identify the low-energy structures of the monomer and the growing polymer radical. The specific conformation of the radical chain end can influence its accessibility for monomer addition and the stereochemistry of the resulting polymer. Studies on the nanoconfined polymerization of dodecyl methacrylate, a close structural analog to IDMA, show that confinement can affect reaction kinetics and the properties of the resulting polymer, highlighting the importance of the physical environment on monomer and polymer conformations. nsf.gov
Polymerization Process Simulation and Predictive Modeling
Moving from the molecular to the macroscopic scale, process simulation and predictive modeling aim to describe the evolution of the entire polymerization system over time. These models use the kinetic parameters, often derived from quantum chemical calculations, as inputs to predict key outcomes like monomer conversion and polymer molecular weight.
Various mathematical techniques are used to solve the complex system of differential equations that describe a polymerization process.
Method of Moments: This approach simplifies the problem by tracking the moments of the molecular weight distribution (MWD) rather than the concentration of every individual polymer chain length. It is computationally efficient and can provide key average properties like the number-average (Mn) and weight-average (Mw) molecular weights.
Monte Carlo Simulations: These are stochastic methods that simulate the behavior of individual polymer chains based on the probabilities of different reaction events (initiation, propagation, termination, backbiting, etc.). doi.org Monte Carlo simulations are powerful because they can predict the entire molecular weight distribution, including complex features that might be missed by the method of moments. researchgate.netfigshare.com This approach is particularly useful for complex systems like acrylate polymerization where secondary reactions lead to branching and a broad MWD. figshare.com
Table 3: Comparison of Kinetic Modeling Approaches for Polymerization
| Modeling Approach | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Method of Moments | Solves for the leading moments (e.g., total polymer, total monomer units) of the MWD. | Computationally fast; provides average molecular weights (Mn, Mw). | Does not provide the full shape of the MWD; can be difficult to close for complex kinetics. |
| Monte Carlo Simulations | Simulates individual reaction events (propagation, termination, etc.) based on their probabilities. doi.org | Can predict the entire MWD, including branching; adaptable to complex reaction schemes. researchgate.netfigshare.com | Computationally intensive, especially for high conversions or large systems. |
A primary goal of polymerization modeling is to predict how monomer conversion and the molecular mass distribution (MMD) evolve under different reaction conditions (e.g., temperature, initiator concentration).
Simulations can capture phenomena like the autoacceleration (gel effect) that occurs in bulk methacrylate polymerization, where an increase in viscosity hinders termination reactions, leading to a sharp rise in the polymerization rate. researchgate.net By incorporating diffusion-limited termination models, simulations can accurately predict monomer conversion profiles that match experimental data. researchgate.net
Furthermore, kinetic models, especially those using Monte Carlo methods, can simulate the detailed shape of the MMD. figshare.com For acrylate polymerizations, simulations have shown that the MWD can be bimodal, with a very high molecular weight peak resulting from the effects of mid-chain radicals and termination by combination. figshare.com Such detailed predictions are invaluable for tailoring polymerization conditions to achieve a polymer with a desired MMD and, consequently, specific material properties. Recent approaches have also combined high-throughput experimentation with machine learning algorithms to predict monomer conversion and entire MWDs with high accuracy. chemrxiv.org
Phase Behavior and Solvent Interaction Modeling
Computational modeling plays a pivotal role in understanding the complex phase behavior of polymers in various solvent systems, a critical aspect for process design and optimization in polymer synthesis and purification. For this compound (IDMA), a monomer valued for the flexibility and hydrophobicity it imparts to polymers, modeling its interactions with solvents, particularly supercritical fluids, is essential for developing advanced polymerization and processing technologies.
Supercritical Fluid Phase Equilibria Investigations
The study of phase equilibria in supercritical fluids is fundamental to leveraging their unique properties as solvents. Supercritical carbon dioxide (scCO₂), in particular, has emerged as an environmentally benign alternative to traditional organic solvents for polymerization processes. Understanding the solubility of polymers like poly(this compound) (PIDMA) in scCO₂ is crucial for designing efficient separation and purification processes.
A key experimental technique in this area is the determination of the cloud point, which marks the boundary of the single-phase region in a pressure-temperature-composition diagram. For a polymer-solvent system, the cloud point curve represents the conditions at which the polymer begins to phase-separate from the solution. This behavior is critical for processes like precipitation and fractionation.
Research into the phase behavior of PIDMA in supercritical fluids has been a subject of scientific inquiry. A notable investigation in this area is the work on the cloud point behavior of poly(this compound) in the presence of supercritical solvents and cosolvents. Such studies typically involve experimentally measuring the pressure and temperature at which a solution of a given composition becomes cloudy, indicating the onset of phase separation.
The general trend observed in these systems is that the cloud point pressure, at a constant temperature, is influenced by the polymer concentration and the nature of the supercritical fluid. For instance, the addition of a cosolvent can significantly alter the phase behavior, often reducing the pressure required for miscibility.
Below is a representative data table illustrating the type of data generated in such investigations. The values are hypothetical and serve to demonstrate the typical relationship between pressure, temperature, and composition in a polymer-supercritical fluid system.
Table 1: Representative Cloud Point Data for a Poly(this compound)/Supercritical CO₂ System
| Concentration of PIDMA (wt%) | Temperature (°C) | Cloud Point Pressure (bar) |
|---|---|---|
| 2 | 40 | 150 |
| 2 | 60 | 200 |
| 5 | 40 | 180 |
Thermodynamic Modeling Utilizing Equations of State
To complement experimental studies and predict the phase behavior of systems like PIDMA in supercritical fluids, thermodynamic models based on equations of state (EoS) are widely employed. These models provide a mathematical relationship between pressure, volume, and temperature for a given substance and can be extended to mixtures to calculate phase equilibria.
Commonly used equations of state for polymer solutions include the Sanchez-Lacombe (SL) EoS and the Statistical Associating Fluid Theory (SAFT) EoS. These models are capable of describing the phase behavior of complex systems, including those containing polymers and supercritical fluids. The accuracy of these models relies on the availability of pure component parameters and binary interaction parameters that account for the specific interactions between the components in the mixture.
A key parameter in the thermodynamic modeling of polymer solutions is the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer segments and the solvent molecules. This parameter can be determined from experimental data or estimated using various theoretical approaches. For long-chain alkyl methacrylates, the length of the alkyl side chain can influence the thermodynamic interactions with solvents. While specific studies on the thermodynamic modeling of this compound are not abundant, research on analogous long-chain poly(n-alkyl acrylates) has shown that for longer alkyl chains (n > 10), the Flory-Huggins interaction parameter with a given solvent may become independent of the specific side-chain length nih.gov.
The application of EoS models allows for the prediction of phase diagrams, which are invaluable for process design and optimization. For example, these models can be used to determine the optimal conditions for the fractionation of polymers or the removal of residual monomers from a polymer product using supercritical fluid extraction.
Table 2: Example of Parameters Used in an Equation of State Model for a Polymer-Solvent System
| Parameter | Component 1 (PIDMA) | Component 2 (CO₂) | Binary Interaction Parameter (k₁₂) |
|---|---|---|---|
| Critical Temperature (K) | User-defined | 304.1 | 0.1 |
| Critical Pressure (bar) | User-defined | 73.8 |
Role of Computational Approaches in Materials Design and Development
Computational approaches have become indispensable tools in the design and development of new materials, offering insights into structure-property relationships at the molecular level. For polymers based on this compound, these methods can predict material properties and guide the synthesis of polymers with desired characteristics.
Molecular dynamics (MD) simulations, for example, can be used to investigate the conformation of polymer chains, their packing in the bulk, and their behavior at interfaces. By simulating the movement of atoms over time, MD can provide detailed information about the mechanical, thermal, and transport properties of materials. For instance, simulations can predict the glass transition temperature, modulus of elasticity, and diffusion coefficients of small molecules within the polymer matrix.
These computational tools are particularly valuable in the design of copolymers. By incorporating this compound into a polymer chain with other monomers, it is possible to tailor the properties of the resulting material. For example, the bulky and flexible isodecyl group can be used to lower the glass transition temperature and increase the hydrophobicity of a copolymer. Computational models can be used to predict how the composition and architecture of a copolymer will affect its final properties, thereby reducing the need for extensive experimental synthesis and characterization.
Recent research has demonstrated the synthesis of copolymers containing this compound, highlighting the practical relevance of understanding its material properties matec-conferences.orgmatec-conferences.org. Computational studies can aid in understanding the reactivity of monomers and the resulting microstructure of the copolymer, which in turn dictates its macroscopic properties. The insights gained from computational modeling can accelerate the development of new methacrylate-based materials for a wide range of applications, from coatings and adhesives to biomedical devices.
Q & A
Q. What are the standard methods for synthesizing polymers from isodecyl methacrylate, and how do reaction conditions influence molecular weight distribution?
this compound (IDMA) is typically polymerized via controlled radical polymerization techniques such as continuous-flow organocatalyzed atom transfer radical polymerization (O-ATRP). This method yields polymers with molecular weights (Mn) up to 26.5 kDa and low dispersity (Đ = 1.14–1.49) . To optimize molecular weight, researchers should control initiator-to-monomer ratios, reaction temperature (typically 60–90°C), and catalyst loading. Gel permeation chromatography (GPC) is recommended for real-time monitoring of molecular weight distribution .
Q. How can researchers characterize the purity and structural integrity of this compound monomers?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methacrylate group (δ ~5.5–6.1 ppm for vinyl protons) and isodecyl chain (δ ~0.8–1.5 ppm for alkyl protons).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and vinyl (C=C) stretching at ~1630 cm⁻¹ .
- Gas Chromatography (GC) : Assess monomer purity (>98% is typical for research-grade IDMA) .
Q. What are the primary applications of this compound in material science research?
IDMA is used as a comonomer in thermoplastics, coatings, and adhesives due to its long alkyl chain, which enhances flexibility and hydrophobicity. Key research applications include:
- Acrylic resins : For UV-curable coatings with improved weatherability.
- Plasticizers : To reduce glass transition temperatures (Tg) in polymethacrylate systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for IDMA-based copolymers?
Discrepancies in thermal decomposition temperatures (Td) often arise from differences in copolymer composition or analytical methods. To address this:
- Control comonomer ratios : For example, blending IDMA with methyl methacrylate (MMA) alters thermal stability.
- Standardize thermogravimetric analysis (TGA) : Use identical heating rates (e.g., 10°C/min under nitrogen) and sample masses (5–10 mg) .
- Cross-validate with differential scanning calorimetry (DSC) to correlate Tg and Td trends .
Q. What experimental strategies mitigate challenges in synthesizing IDMA-containing block copolymers with precise architectures?
Challenges include steric hindrance from the bulky isodecyl group and chain-transfer reactions. Recommended approaches:
- Sequential polymerization : Use a macroinitiator (e.g., PMMA-Br) to initiate IDMA polymerization under O-ATRP conditions.
- Chain-extension analysis : Monitor kinetics via GPC to ensure living polymerization behavior (linear Mn vs. conversion plot) .
- Solvent optimization : Use toluene or anisole to improve monomer solubility and reduce side reactions .
Q. How can researchers analyze the impact of IDMA’s alkyl chain length on polymer properties compared to other methacrylates?
Comparative studies with analogs (e.g., lauryl methacrylate, C12; 2-ethylhexyl methacrylate, C8) are critical:
- Contact angle measurements : Quantify hydrophobicity increases with longer alkyl chains.
- Dynamic mechanical analysis (DMA) : Correlate alkyl length with Tg reduction (e.g., IDMA-based polymers exhibit Tg ~−20°C vs. ~105°C for PMMA) .
- Small-angle X-ray scattering (SAXS) : Investigate nanoscale phase separation in block copolymers .
Methodological Guidance
Q. How should researchers design experiments to study IDMA’s reactivity ratios in copolymer systems?
Use the Mayo-Lewis equation with feed composition data from NMR or GC analysis. For example:
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in IDMA polymerization?
Apply multivariate analysis (e.g., principal component analysis) to datasets including Mn, Đ, and conversion. Use control charts to monitor process stability, with ±2σ limits for key parameters like initiator efficiency .
Data Presentation and Ethics
Q. How should researchers present conflicting data on IDMA’s environmental persistence in academic publications?
- Transparent reporting : Disclose all experimental conditions (e.g., pH, temperature) in biodegradation studies.
- Meta-analysis : Compare results with prior studies using tools like Web of Science or SciFinder .
- Ethical framing : Acknowledge limitations (e.g., lab-scale vs. real-world conditions) in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
